molecular formula C15H24N2OS B7500250 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No. B7500250
M. Wt: 280.4 g/mol
InChI Key: QXDUJWAYKOLFII-UHFFFAOYSA-N
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Description

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, also known as EMDT, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. EMDT belongs to the class of compounds known as positive allosteric modulators (PAMs), which are known to enhance the activity of certain neurotransmitters in the brain. In

Scientific Research Applications

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been studied extensively for its potential as a pharmacological tool. One of the primary applications of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is in the study of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a protein that is involved in a variety of physiological processes in the brain. 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to enhance the activity of α7nAChR, which has been linked to improvements in cognitive function and memory.

Mechanism of Action

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a positive allosteric modulator (PAM) of the α7nAChR. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. By binding to this allosteric site, 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide causes a conformational change in the receptor that enhances its activity.
Biochemical and Physiological Effects:
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to enhancing the activity of the α7nAChR, 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in a variety of cognitive processes. 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide in lab experiments is its specificity for the α7nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is that it is a relatively new compound, and its long-term effects on the brain are not well understood.

Future Directions

There are several future directions for research on 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. One area of interest is in the development of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is in the study of the long-term effects of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide on the brain, including its effects on synaptic plasticity and neuronal connectivity. Additionally, there is potential for the development of other PAMs that target other neurotransmitter systems, which could have implications for the treatment of a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves several steps, starting with the reaction of 2-aminothiophene with 1-methyl-4-piperidone to form 2-(1-methyl-4-piperidinyl)thiophene. This intermediate is then reacted with ethyl chloroformate and dimethylamine to form 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. The overall yield of this process is around 30%, making it a relatively efficient method for producing 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide.

properties

IUPAC Name

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-5-13-11(2)10-14(19-13)15(18)17(4)12-6-8-16(3)9-7-12/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDUJWAYKOLFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N(C)C2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

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